molecular formula C22H21N7O2 B2388434 2-amino-1-{[(E)-pyridin-2-ylmethylidene]amino}-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836630-40-1

2-amino-1-{[(E)-pyridin-2-ylmethylidene]amino}-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2388434
CAS RN: 836630-40-1
M. Wt: 415.457
InChI Key: DYTGPNDYDRKHRT-RPPGKUMJSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[2,3-b]quinoxaline ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For example, the pyrrolo[2,3-b]quinoxaline ring could potentially be synthesized through multicomponent reactions involving indoles .

Scientific Research Applications

Targeted Delivery Systems

Research on structurally related compounds highlights their ability to form coordinate bonds with metal ions, such as Mn(II) and Fe(II), and their potential application in targeted delivery systems. For instance, compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions and a neutral molecule of nitric oxide (NO) have been synthesized. These complexes are designed for the targeted delivery of NO to biological sites like tumors, releasing NO upon irradiation with long-wavelength light. This initial synthesis and characterization work opens avenues for using similar compounds in targeted drug delivery systems (Yang et al., 2017).

Antimicrobial and Antitumor Activities

Another research avenue for related compounds involves antimicrobial and antitumor activities. Novel heterocyclic aryl monoazo organic compounds, including derivatives with selenopheno[2,3-b]pyridine and selenopheno[2,3-b]quinoline cores, have been synthesized and shown to exhibit significant antimicrobial and antitumor activities against various pathogenic bacteria, fungi, and the Ehrlich ascites carcinoma cell line. These findings suggest the potential of structurally similar compounds in developing new antimicrobial and anticancer agents (Khalifa et al., 2015).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis of 3-amino-2-carboxamide tetrahydropyrrolo[2,3-b]quinolines and related pyrrolopyridines through efficient synthetic routes, including Thorpe–Ziegler transformations, underscores the versatility of these heterocyclic frameworks. Such synthetic advancements enable the exploration of nitrogen analogues of bioactive compounds, emphasizing the potential for discovering new therapeutics with improved solubility and bioactivity (Pilkington et al., 2016).

properties

IUPAC Name

2-amino-N-(oxolan-2-ylmethyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c23-20-18(22(30)25-13-15-7-5-11-31-15)19-21(28-17-9-2-1-8-16(17)27-19)29(20)26-12-14-6-3-4-10-24-14/h1-4,6,8-10,12,15H,5,7,11,13,23H2,(H,25,30)/b26-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTGPNDYDRKHRT-RPPGKUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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